5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide

Description

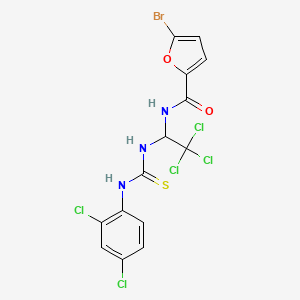

This compound features a bromo-substituted furan-2-carboxamide core linked to a 2,2,2-trichloroethyl group and a thioureido moiety attached to a 2,4-dichlorophenyl ring (). Its molecular formula is C₁₄H₁₀BrCl₃N₃O₂S, with a molecular weight of 597.48 g/mol ().

Properties

CAS No. |

303062-44-4 |

|---|---|

Molecular Formula |

C14H9BrCl5N3O2S |

Molecular Weight |

540.5 g/mol |

IUPAC Name |

5-bromo-N-[2,2,2-trichloro-1-[(2,4-dichlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide |

InChI |

InChI=1S/C14H9BrCl5N3O2S/c15-10-4-3-9(25-10)11(24)22-12(14(18,19)20)23-13(26)21-8-2-1-6(16)5-7(8)17/h1-5,12H,(H,22,24)(H2,21,23,26) |

InChI Key |

IOZSQDKFWWYFPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Furan-2-Carboxylic Acid

Method :

Furan-2-carboxylic acid is brominated using bromine in acetic acid at 0–5°C for 4–6 hours.

Reaction :

Amidation with 2,2,2-Trichloroethylamine

Method :

5-Bromofuran-2-carboxylic acid reacts with 2,2,2-trichloroethylamine using carbonyldiimidazole (CDI) in DMF at room temperature.

Reaction :

Thiourea Bridge Formation

The thioureido group is introduced via reaction with 2,4-dichlorophenyl isothiocyanate.

Direct Coupling with Isothiocyanate

Method :

The amine intermediate reacts with 2,4-dichlorophenyl isothiocyanate in anhydrous THF under nitrogen at 60°C for 8–12 hours.

Reaction :

In Situ Isothiocyanate Generation

Method :

2,4-Dichloroaniline reacts with thiophosgene (CSCl₂) in dichloromethane (DCM) at 0°C to form the isothiocyanate, followed by coupling with the amine intermediate.

Reaction :

Alternative Pathways

Suzuki-Miyaura Cross-Coupling

Method :

Aryl boronic acids (e.g., 2,4-dichlorophenylboronic acid) couple with 5-bromofuran-2-carboxamide intermediates using Pd(PPh₃)₄ and K₃PO₄ in dioxane/water (3:1) at 100°C.

Reaction :

Solid-Phase Synthesis

Method :

Resin-bound furan-2-carboxamide undergoes sequential bromination and thiourea coupling in a microwave-assisted reactor.

Conditions :

Optimization and Challenges

Yield Comparison

Critical Factors

-

Halogen Stability : Bromine and chlorine substituents require inert atmospheres to prevent dehalogenation.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance thiourea coupling efficiency.

-

Catalyst Loading : Pd catalysts at 2–5 mol% optimize cross-coupling yields.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS), phosphorus oxychloride (POCl3), hydrogen peroxide (H2O2), and lithium aluminum hydride (LiAlH4) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce dehalogenated or reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is . The compound features a furan ring, a thiourea moiety, and multiple halogen substituents that contribute to its biological activity. The structural complexity suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Compounds containing furan rings and halogen substituents have been studied for their anticancer activities. For instance, derivatives of furan have demonstrated cytotoxic effects against several cancer cell lines. The unique structural components of this compound may similarly engage in mechanisms that inhibit cancer cell proliferation .

Pesticidal Activity

Given its structural characteristics, this compound may possess pesticidal properties. Compounds that include thiourea groups are often explored for their ability to act as herbicides or insecticides due to their potential to disrupt biological processes in pests. The chlorinated phenyl groups can enhance the effectiveness of such compounds by increasing their toxicity towards target organisms while minimizing harm to non-target species .

Case Studies and Research Findings

While specific literature directly addressing this compound is sparse, studies on related compounds provide insights into its potential applications:

- Antimicrobial Studies : Compounds similar in structure have been evaluated for their effectiveness against bacteria and fungi. For example, studies have shown that halogenated furan derivatives can inhibit the growth of pathogenic microorganisms effectively .

- Cytotoxicity Tests : Research has indicated that furan derivatives can induce apoptosis in cancer cells. A study reported a significant reduction in cell viability in breast cancer cell lines treated with similar compounds .

- Pesticide Efficacy : Field trials on thiourea-containing pesticides have demonstrated effective control over various agricultural pests while maintaining a favorable safety profile for crops .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thioureido Group

The thioureido group’s aryl substituent significantly influences physicochemical and biological properties. Key analogs include:

5-Bromo-N-(2,2,2-trichloro-1-(3-(4-iodophenyl)thioureido)ethyl)furan-2-carboxamide

- Substituent : 4-iodophenyl (vs. 2,4-dichlorophenyl in the target compound).

- Molecular Weight : Similar (597.48 g/mol), but iodine increases lipophilicity compared to chlorine.

- Safety Profile: Requires stringent handling due to explosive, corrosive, and carcinogenic hazards ().

5-Bromo-N-(2,2,2-trichloro-1-(3-(2-iodophenyl)thioureido)ethyl)furan-2-carboxamide

- Substituent : 2-iodophenyl.

N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6)

Core Structure Modifications

5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide (5ab)

- Core Structure : Dihydrothiophene carboxamide (vs. furan carboxamide).

- Properties: Higher nitrogen content (12.64% vs. ~7% in the target compound) and melting point (279–281°C) due to cyano and amino groups ().

5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide

- Core Structure : Simplified ethyl linker instead of trichloroethyl-thioureido.

- Molecular Weight: 328.59 g/mol (vs.

Data Table: Structural and Functional Comparison

Biological Activity

5-Bromo-N-(2,2,2-trichloro-1-(3-(2,4-dichlorophenyl)thioureido)ethyl)furan-2-carboxamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₉BrCl₅N₃O₂S

- Molecular Weight : 540.47 g/mol

- CAS Number : 303062-16-0

The compound features a furan ring, a thiourea moiety, and multiple halogen substituents that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antitumor Activity : Compounds with thiourea derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies report IC50 values indicating potent activity against human glioblastoma and melanoma cells .

- Antimicrobial Properties : The presence of halogen atoms in the structure often enhances antimicrobial efficacy. Compounds similar to the target molecule have been tested against both Gram-positive and Gram-negative bacteria, yielding promising results .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiourea moiety may interact with key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death .

- Interference with DNA Synthesis : The structural components may disrupt DNA replication processes, further contributing to its antitumor effects.

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Study on Antitumor Activity : In vitro studies demonstrated that derivatives with similar structural features exhibited IC50 values below 30 µM against various cancer cell lines including A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) .

- Antimicrobial Testing : Compounds were evaluated for their antibacterial properties using the disc diffusion method against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant zone of inhibition compared to standard antibiotics .

Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thioureido group via reaction of 2,4-dichlorophenyl isothiocyanate with a trichloroethylamine intermediate.

- Step 2 : Coupling the thioureido intermediate with 5-bromofuran-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF .

- Critical parameters : Temperature (0–5°C for thiourea formation; room temperature for amide coupling), solvent polarity, and stoichiometric ratios of reagents. Yields are optimized by inert atmosphere (N₂/Ar) and molecular sieves to scavenge water .

| Reaction Step | Key Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Thiourea formation | 2,4-Dichlorophenyl isothiocyanate, trichloroethylamine, dry DCM | Maintain low temperature to prevent side reactions |

| Amide coupling | EDC, DMAP, DMF | Use fresh coupling agents; monitor by TLC |

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the thioureido (–NH–C(=S)–NH–) group (δ 9–11 ppm for NH protons) and furan ring protons (δ 6.5–7.5 ppm) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ or [M–H]⁻) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) functional groups .

- X-ray crystallography : For resolving ambiguities in stereochemistry or crystal packing .

Q. What are the common biological targets of halogenated furan-carboxamide derivatives?

Structural analogs (e.g., dichlorophenyl-thioureido groups) show affinity for:

- Enzymes : Cytochrome P450 isoforms (CYP3A4, CYP2D6) .

- Receptors : G-protein-coupled receptors (GPCRs) involved in inflammation or apoptosis pathways .

- Microbial targets : Bacterial DNA gyrase or fungal lanosterol demethylase .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing the thioureido group?

- Issue : Overlapping NH proton signals due to hydrogen bonding or tautomerism.

- Solutions :

- Use 2D NMR (HSQC, HMBC) to correlate NH protons with adjacent carbons.

- Perform variable-temperature NMR (VT-NMR) to reduce signal broadening at higher temperatures (e.g., 40–60°C) .

- Compare experimental data with computational predictions (DFT calculations) .

Q. What computational methods are recommended to predict the compound’s binding affinity and metabolic stability?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CYP450 enzymes) .

- Molecular dynamics (MD) simulations : AMBER or GROMACS to assess binding stability over time (≥100 ns trajectories) .

- ADMET prediction : SwissADME or ADMETlab to estimate solubility, logP, and metabolic liabilities (e.g., aldehyde oxidase susceptibility) .

Q. How can reaction conditions be optimized to mitigate dehalogenation during synthesis?

- Problem : Trichloroethyl groups are prone to elimination under basic conditions.

- Mitigation strategies :

-

Avoid strong bases (e.g., NaOH); use mild bases (e.g., NaHCO₃) for pH adjustment.

-

Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF).

-

Monitor reaction progress via LC-MS to detect early-stage degradation .

Degradation Pathway Preventive Measures Analytical Monitoring β-Elimination of Cl⁻ Low temperature (<30°C), neutral pH LC-MS (track [M–HCl]⁺ ions)

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

- Case study : Variability in antimicrobial activity between thioureido and urea analogs.

- Hypothesis : Thioureido groups enhance membrane permeability but reduce metabolic stability.

- Testing :

Synthesize analogs with systematic substitutions (e.g., –NH–C(=O)–NH– vs. –NH–C(=S)–NH–).

Compare logP (via shake-flask method) and PAMPA permeability .

Correlate results with MIC assays against S. aureus and C. albicans .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results in cell-based assays?

- Potential causes :

- Solubility issues (DMSO vs. aqueous buffers).

- Cell-line-specific metabolic activation (e.g., HepG2 vs. HEK293).

- Solutions :

- Pre-saturate media with compound (use sonication or co-solvents like cyclodextrins).

- Validate results across ≥3 cell lines and include positive controls (e.g., doxorubicin) .

Methodological Tables

Table 1 : Key spectroscopic data for structural confirmation

| Technique | Critical Peaks/Signals | Evidence Source |

|---|---|---|

| ¹H NMR | δ 6.7–7.2 (furan H), δ 9.5 (thioureido NH) | |

| HRMS | [M+H]⁺ = 589.812 (calculated) | |

| IR | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |

Table 2 : Comparative reactivity of halogenated groups

| Functional Group | Reactivity | Stability in Synthesis |

|---|---|---|

| Trichloroethyl (–CCl₃) | High electrophilicity | Prone to elimination; requires neutral pH |

| 2,4-Dichlorophenyl | Moderate dehalogenation risk | Stable under anhydrous conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.